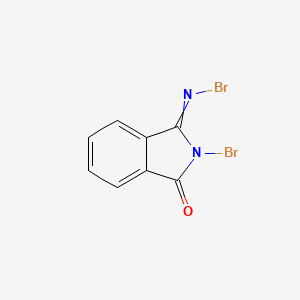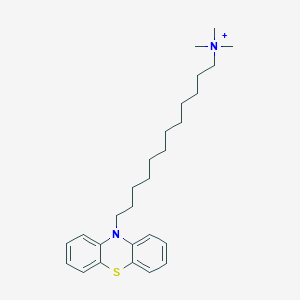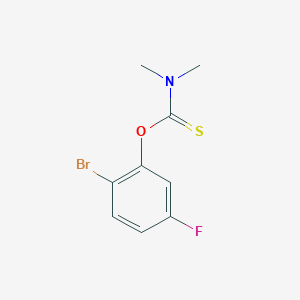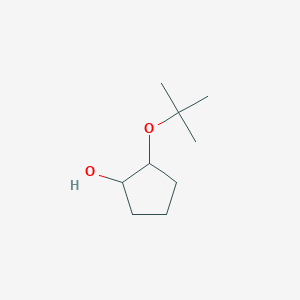
N-(2-Bromo-3-oxo-2,3-dihydro-1H-isoindol-1-ylidene)hypobromous amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Bromo-3-oxo-2,3-dihydro-1H-isoindol-1-ylidene)hypobromous amide: is a synthetic organic compound known for its unique chemical structure and reactivity. This compound features a bromine atom and a hypobromous amide group attached to an isoindoline ring, making it a valuable intermediate in organic synthesis and various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Bromo-3-oxo-2,3-dihydro-1H-isoindol-1-ylidene)hypobromous amide typically involves the bromination of an isoindoline derivative followed by the introduction of a hypobromous amide group. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperature and pH conditions to ensure selective bromination and subsequent amide formation.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to maintain precise control over reaction parameters. The use of catalysts and solvents can enhance the efficiency and yield of the desired product. Purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of brominated isoindoline derivatives.
Reduction: Formation of reduced isoindoline derivatives.
Substitution: Formation of substituted isoindoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: N-(2-Bromo-3-oxo-2,3-dihydro-1H-isoindol-1-ylidene)hypobromous amide is used as a building block in organic synthesis, enabling the creation of complex molecules for pharmaceuticals and materials science.
Biology: In biological research, this compound can be used to study the effects of brominated compounds on biological systems, including enzyme inhibition and protein interactions.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: In the industrial sector, this compound can be utilized in the synthesis of specialty chemicals, dyes, and polymers, contributing to advancements in materials science and manufacturing processes.
Mecanismo De Acción
The mechanism of action of N-(2-Bromo-3-oxo-2,3-dihydro-1H-isoindol-1-ylidene)hypobromous amide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and hypobromous amide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The compound’s reactivity allows it to participate in various biochemical pathways, affecting cellular processes and signaling.
Comparación Con Compuestos Similares
- N-(2-Bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
- 2-Bromo-N-(3S)-tetrahydro-2-oxo-3-furanyl-benzeneacetamide
Comparison:
- N-(2-Bromo-3-oxo-2,3-dihydro-1H-isoindol-1-ylidene)hypobromous amide is unique due to its hypobromous amide group, which imparts distinct reactivity and biological activity compared to other brominated isoindoline derivatives.
- N-(2-Bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile features a malononitrile group, making it more suitable for applications in materials science and organic electronics.
- 2-Bromo-N-(3S)-tetrahydro-2-oxo-3-furanyl-benzeneacetamide has a different core structure, leading to variations in its chemical and biological properties.
Propiedades
Número CAS |
142337-34-6 |
|---|---|
Fórmula molecular |
C8H4Br2N2O |
Peso molecular |
303.94 g/mol |
Nombre IUPAC |
2-bromo-3-bromoiminoisoindol-1-one |
InChI |
InChI=1S/C8H4Br2N2O/c9-11-7-5-3-1-2-4-6(5)8(13)12(7)10/h1-4H |
Clave InChI |
NDTDHSBCICNDQU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=NBr)N(C2=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl(diphenyl)[(tetradecan-2-yl)oxy]silane](/img/structure/B12549951.png)
![2,4-Diamino-9-methoxy-10-methylpyrimido[4,5-b]quinolin-5(10H)-one](/img/structure/B12549960.png)


![Acetonitrile, [(7-amino[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)thio]-](/img/structure/B12549977.png)


![Acetamide, N-[4-(3-pyridinylcarbonyl)phenyl]-](/img/structure/B12549998.png)

![N'-[(2-Chlorophenyl)methylidene]hydrazinecarbothiohydrazide](/img/structure/B12550012.png)
![{[2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)ethoxy]methoxy}(trimethyl)silane](/img/structure/B12550019.png)



